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molecular formula C8H10O2 B1441743 Spiro[2.5]octane-5,7-dione CAS No. 893411-52-4

Spiro[2.5]octane-5,7-dione

Cat. No. B1441743
M. Wt: 138.16 g/mol
InChI Key: ILINANKAWQCKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212120B2

Procedure details

23.3 g of crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester (60% purity, from step 5) are dissolved in 135 ml of tetrahydrofuran and 17.1 g of a sodium methanolate solution in methanol (30% in methanol) are added at room temperature and the mixture is stirred for six hours. Then the solution is diluted with 135 ml of methyl tert-butyl ether and quenched with 135 ml of water. Stirring is continued for five minutes, then the phases are separated. The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether, then acidified to pH 2-3 with 37% HCl and washed twice with 67.5 ml of methyl tert-butyl ether each. The combined organic phases are washed with 18 ml of water and concentrated to dryness. The crude product is stirred with 18 ml of cold methyl tert-butyl ether and then the precipitate is isolated by filtration. The filter cake is washed with 18 ml of cold methyl tert-butyl ether to yield the product as an off-white solid.
Name
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
sodium methanolate
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:12])[CH2:4][C:5]1([CH2:8][C:9](=[O:11])[CH3:10])[CH2:7][CH2:6]1.C[O-].[Na+]>O1CCCC1.CO.C(OC)(C)(C)C>[CH2:6]1[C:5]2([CH2:4][C:3](=[O:12])[CH2:10][C:9](=[O:11])[CH2:8]2)[CH2:7]1 |f:1.2|

Inputs

Step One
Name
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Quantity
23.3 g
Type
reactant
Smiles
COC(CC1(CC1)CC(C)=O)=O
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium methanolate
Quantity
17.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 135 ml of water
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
washed twice with 67.5 ml of methyl tert-butyl ether each
WASH
Type
WASH
Details
The combined organic phases are washed with 18 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
The crude product is stirred with 18 ml of cold methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate is isolated by filtration
WASH
Type
WASH
Details
The filter cake is washed with 18 ml of cold methyl tert-butyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1CC12CC(CC(C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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